molecular formula C11H9Cl2N3 B1488659 6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine CAS No. 1249558-26-6

6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine

Cat. No. B1488659
CAS RN: 1249558-26-6
M. Wt: 254.11 g/mol
InChI Key: CNMQGVNXUFEQNP-UHFFFAOYSA-N
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Description

“6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 2,4-dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms at the 2nd and 4th positions .


Synthesis Analysis

While specific synthesis methods for “6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine” are not available, similar compounds have been synthesized through various methods. For instance, 2,4-diaminopyrimidine core-based derivatives have been synthesized and evaluated for their anti-tubercular activities .


Molecular Structure Analysis

The molecular structure of “6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine” would be characterized by the presence of a pyrimidine ring and a 2,4-dichlorophenyl group. Theoretical investigations of similar compounds have been conducted using high-level density functional theory (DFT) methods .

Scientific Research Applications

Antinociceptive Activities

The compound has been studied for its potential antinociceptive effects, which could be beneficial in pain management. Research suggests that derivatives of this compound may have applications in creating new pain relief medications .

Agriculture Fungicide Impurity

It is identified as an impurity in the fungicide hexaconazole, which is used to control fungal diseases in plants. Understanding its role as an impurity can help improve the safety and efficacy of agricultural fungicides.

Breast Cancer Treatment

A derivative of this compound has been discovered as a potent and selective Estrogen Receptor Degrader (SERD), which is significant for the treatment of estrogen receptor-positive breast cancer .

properties

IUPAC Name

6-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c1-6-15-10(5-11(14)16-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMQGVNXUFEQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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